![molecular formula C6H7BrN2O2S B2490356 {[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid CAS No. 1006319-28-3](/img/structure/B2490356.png)
{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a bromine atom attached to the pyrazole ring . Pyrazoles are known for their wide range of biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, a bromine atom, and a thioacetic acid group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms . The bromine atom is attached to the pyrazole ring .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
One significant application of {[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid in scientific research lies in its role in the synthesis and reactivity of heterocyclic compounds. For instance, it's used as a precursor in the synthesis of various novel compounds with potential biological activities. Studies illustrate its involvement in the synthesis of 4-hydroxy-6-methyl-3-(2-substituted-thiazol-4-yl)-2H-pyran-2-ones and various other heterocyclic compounds, highlighting its reactivity and importance in organic synthesis. The resulting compounds exhibit a range of biological activities, with some demonstrating notable antimicrobial properties. These findings are indicative of the broad utility of this compound in the field of medicinal chemistry and drug design (Hikem-Oukacha et al., 2011) (Bade & Vedula, 2015) (Reddy et al., 2013).
Coordination Chemistry
This compound also plays a crucial role in coordination chemistry, where it serves as a ligand forming complexes with metals. Research indicates its ability to form stable complexes with metals like cobalt(II) and copper(II), showcasing its potential in the development of new metal-based compounds. These complexes have been studied for their structural and spectral properties, providing insights into their potential applications in various fields, including catalysis and material science (Hadda et al., 2007).
Antimicrobial Properties
In the realm of pharmacology, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies reveal that certain derivatives exhibit significant antibacterial and antifungal effects, positioning them as potential candidates for developing new antimicrobial agents. The broad spectrum of activity against various microbial strains highlights the compound's relevance in addressing the growing issue of antimicrobial resistance (Mor et al., 2011).
Structural and Theoretical Investigations
Extensive structural and theoretical investigations have been carried out on derivatives of this compound. These studies involve not only the synthesis but also the detailed characterization using techniques like NMR, IR, and X-ray crystallography. Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the electronic structure and properties of these compounds. Such in-depth studies provide valuable information about the compound's behavior and potential applications in various scientific domains (Viveka et al., 2016).
Direcciones Futuras
The future directions for research on “{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid” and similar compounds could involve exploring their potential biological activities and developing new synthetic routes. Given the wide range of activities exhibited by pyrazole derivatives, there is significant potential for the development of new drugs .
Propiedades
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-1-8-9(2-5)4-12-3-6(10)11/h1-2H,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEARZLVBVQGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CSCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


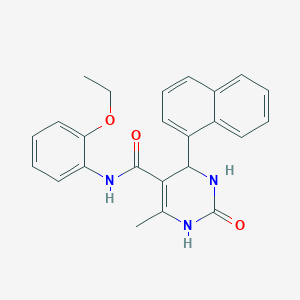
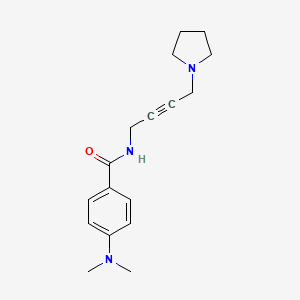
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2490280.png)
![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)

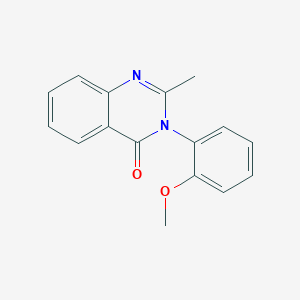
![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)
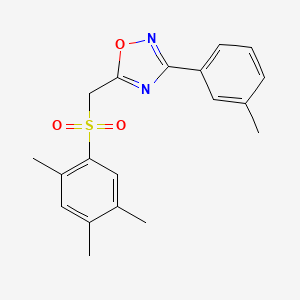
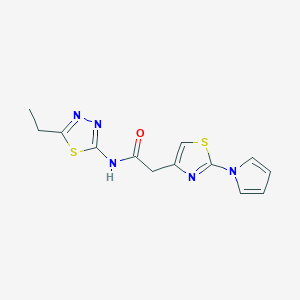
![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)
